Metazachlor metabolite M6

Description

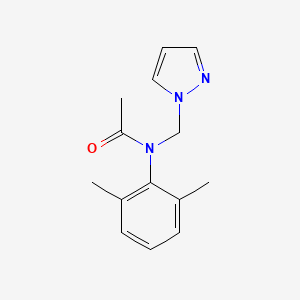

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUANMZOSNWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679741 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75972-11-1 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Persistence of Metazachlor Metabolite M6

Soil Environmental Compartment Dynamics

The behavior of Metazachlor (B166288) metabolite M6 in the soil matrix, including its breakdown, binding, and movement, is critical to understanding its environmental fate.

There is no specific information available that characterizes the formation of non-extractable residues (NERs), also known as bound residues, from Metazachlor metabolite M6 in soil. For the parent compound, the formation of NERs is a recognized dissipation pathway, but the extent to which M6 contributes to or forms these bound residues has not been specifically investigated. nih.gov

Direct quantitative assessments of the leaching potential of Metazachlor metabolite M6, such as soil sorption coefficients (Koc) or Groundwater Ubiquity Score (GUS), are not available in published research. However, its parent compound and other major metabolites are known to be mobile in soil, with a recognized potential to leach into groundwater. publications.gc.cawhiterose.ac.uk The regulatory requirement for the development of monitoring methods for M6 in groundwater implies a concern for its potential to contaminate subsurface water sources. europa.eueuropa.eu

Formation and Characterization of Non-Extractable Residues

Aquatic Environmental Compartment Behavior

The fate of Metazachlor metabolite M6 in water bodies is a key aspect of its environmental risk profile.

Specific data on the persistence, half-life, and attenuation of Metazachlor metabolite M6 in surface water systems could not be found in the available literature. Research indicates that metazachlor and its primary metabolites can contaminate surface water, where they may persist for extended periods. nih.govnih.govarviatechnology.com The inclusion of M6 in regulatory monitoring requirements for surface water underscores the need to understand its behavior in these environments, though specific studies are lacking. europa.eu

Information detailing the transport and distribution of Metazachlor metabolite M6 in aquatic environments is not available. Studies on other metazachlor metabolites have shown they can be transported from agricultural fields to water bodies via runoff and drainage, leading to their presence in streams and ponds. nih.govbasf.co.uk While it is plausible that M6 follows similar pathways, specific research to confirm and quantify this is absent.

Persistence and Attenuation in Surface Water Systems

Sediment-Water Interfacial Processes

The interface between sediment and water is a critical zone for the transformation and transport of agricultural chemicals and their metabolites in aquatic environments. The processes occurring at this interface, such as adsorption, desorption, and degradation, govern the concentration, bioavailability, and persistence of compounds like Metazachlor metabolite M6 in the water column and sediment.

Direct and extensive research specifically detailing the sediment-water interfacial processes of Metazachlor metabolite M6 is limited. However, the behavior of the parent compound, metazachlor, and its major metabolites, provides valuable insights into the likely conduct of M6 in aquatic systems.

Metabolites of metazachlor, including the oxanilic acid (OA) and sulfonic acid (ESA) forms, are generally characterized as being more mobile and persistent than the parent compound. nih.govscience.gov Their detection in both surface and groundwater indicates a propensity for transport through the soil profile and into aquatic environments. nih.govfrontiersin.org Studies on metazachlor show that it exhibits weak and reversible adsorption to soil particles. mdpi.com This suggests that its metabolites, being more polar, would have an even lower affinity for sediment, leading to higher concentrations in the water phase. mdpi.com

The formation of non-extractable residues (NERs) is another important process for the parent compound, metazachlor, where a significant fraction of the applied radioactivity was found as NERs in soil after 100 days. uliege.be It is plausible that similar processes could occur for its metabolites at the sediment-water interface, although specific data for M6 is lacking. The mobility of metazachlor metabolites is a key factor in their environmental distribution, with studies highlighting their potential to contaminate groundwater. nih.gov

Interactive Data Table: Environmental Fate Parameters of Metazachlor and its Metabolites

| Compound | Parameter | Value | System | Reference |

| Metazachlor | Soil Dissipation Half-Life (DT50) | 4.5 - 77 days | Soil | kpu.ca |

| Metazachlor | Water-Sediment System Dissipation Half-Life (DT50) | 13.4 - 27.8 days | Aerobic Water-Sediment | researchgate.net |

| Metazachlor Oxalic Acid (BH 479-4) | Soil Dissipation Half-Life (DT50) | 19.2 - 507 days | Lab studies | herts.ac.uk |

| Metolachlor (B1676510) Oxanilic Acid (CGA 51202) | Soil Dissipation Half-Life (DT50) | 12.2 - >1000 days | Lab studies | herts.ac.uk |

Note: Data for Metazachlor metabolite M6 (Metazachlor oxalamic acid) in sediment-water systems is not available. The table includes data for the parent compound and its oxanilic acid metabolite in soil, and a related compound, metolachlor oxanilic acid, for comparison.

Biogeochemical Transformation Pathways of Metazachlor Metabolite M6

Microbial Biotransformation Mechanisms

The microbial breakdown of chloroacetamide herbicides is a key process in their environmental dissipation. Research into the parent compound, Metazachlor (B166288), provides the primary context for understanding the potential microbial transformation of its metabolites.

While specific microorganisms that degrade Metazachlor metabolite M6 have not been explicitly identified in the reviewed literature, studies have isolated organisms capable of transforming the parent compound, Metazachlor. It is predicted that the microbial biodegradation of Metazachlor in soil is facilitated by bacterial glutathione (B108866) conjugation. whiterose.ac.uk Research has successfully isolated several novel bacterial strains from agricultural soils that demonstrate the ability to degrade Metazachlor. whiterose.ac.uk

Co-metabolic degradation, where microorganisms break down a compound without using it as a primary energy source, has also been observed for Metazachlor. This has been demonstrated with methane-oxidizing bacteria (MOB) cultures and ammonium (B1175870) oxidizing enrichment cultures. europa.eu

Table 1: Microorganisms and Consortia Identified in the Degradation of the Parent Compound, Metazachlor

| Type | Name / Composition | Source / Context |

|---|---|---|

| Bacterial Strains | Pseudomonas sp. (Strains 4.2.2, 4.5.2, 6.4.2) | Isolated from agricultural soils. whiterose.ac.uk |

| Bacterial Consortia | Methane-Oxidizing Bacteria (MOB) Culture | Includes families such as Flavobacteriaceae, Chitinophagaceae, Bradyrhizobiaceae, Methylocystaceae, Methylophylaceae, Moraxellaceae, and Xanthomonadaceae. europa.eu |

| Bacterial Consortia | Ammonium Oxidizing Enrichment Cultures | Capable of co-metabolic degradation. europa.eu |

This table reflects organisms that degrade the parent compound, Metazachlor. Their ability to degrade the M6 metabolite specifically has not been documented in the provided sources.

The metabolic pathways for Metazachlor itself are the subject of ongoing research, which provides a framework for potential transformations of its metabolites. A major driver for the evolution of novel microbial degradation mechanisms for pesticides is horizontal gene transfer. whiterose.ac.uk For Metazachlor, it is predicted that degradation in soils is facilitated by bacterial glutathione conjugation, a process mediated by glutathione transferase enzymes. whiterose.ac.uk

Furthermore, co-metabolic degradation of Metazachlor has been shown to occur in cultures of methane-oxidizing bacteria that express particulate methane (B114726) monooxygenase (pMMO). europa.eu However, a specific metabolic or co-metabolic pathway detailing the subsequent breakdown of the Metazachlor metabolite M6 is not described in the available scientific literature. Research has focused on identifying the pattern of metabolites formed from the parent compound rather than the degradation pathways of the metabolites themselves. europa.eu

Environmental conditions can act as significant bottlenecks for the biodegradation of pesticides. europa.eu For the parent compound Metazachlor, several factors have been identified that influence its microbial degradation. The availability of assimilable organic carbon can be a limiting factor for the growth and degradation activity of microbial communities in environments like waterworks sand filters. europa.eu

Additionally, copper (Cu) concentration has been shown to control the co-metabolic degradation of Metazachlor by methane-oxidizing cultures. europa.eu Specific studies detailing the influence of these or other environmental factors—such as temperature, pH, or moisture—on the biodegradation of Metazachlor metabolite M6 are currently unavailable.

Elucidation of Metabolic and Co-metabolic Pathways

Formation of Related Environmental Transformation Products from Metazachlor

The herbicide metazachlor undergoes degradation in the environment, leading to the formation of several transformation products (TPs), which can exhibit different properties regarding mobility, persistence, and toxicity compared to the parent compound. researchgate.netnih.gov The formation of these TPs is influenced by environmental conditions and microbial activity. colab.ws

Key transformation products of metazachlor that have been identified in environmental studies include metazachlor oxalic acid (metazachlor OA) and metazachlor sulfonic acid (metazachlor ESA). researchgate.netnih.gov These metabolites are often more mobile and persistent than metazachlor itself. Research has shown that these TPs are frequently detected in surface and groundwater, indicating their potential to leach through soil and contaminate aquatic systems. researchgate.net

Studies have identified several metabolites in soil and water systems. For instance, aerobic degradation studies of metazachlor in soil revealed the formation of metabolites designated as 479M04 and 479M08, which were found at significant concentrations. nih.gov Another study identified metazachlor oxalic acid as a major degradation product of metazachlor in soils under sunlight conditions. tandfonline.com

The transformation of metazachlor can also occur through microbial action. For example, the ethanesulfonate (B1225610) metabolite of metazachlor can be desulfonated by bacteria, leading to the formation of a glycolate (B3277807) metabolite. acs.org

The following table summarizes key environmental transformation products of metazachlor identified in various studies:

| Transformation Product | Common Name/Code | Formation Pathway/Environment | Reference |

| N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | Metazachlor metabolite M6 | Environmental transformation of Metazachlor. | nih.govuni.lu |

| 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | Metazachlor oxalic acid (metazachlor OA) | Biochemical transformation in environmental matrices; major degradation product in soil under sunlight. | tandfonline.com |

| 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | Metazachlor sulfonic acid (metazachlor ESA) | Environmental transformation of Metazachlor. | researchgate.netnih.govsigmaaldrich.com |

| Not specified | 479M04 | Aerobic degradation in soil. | nih.gov |

| Not specified | 479M08 | Aerobic degradation in soil. | nih.gov |

| Glycolate metabolite (R-CH2-OH; BH 479-1) | Not specified | Bacterial desulfonation of the ethanesulfonate metabolite. | acs.org |

Research findings have highlighted the environmental relevance of these transformation products. In some cases, the concentrations of TPs like metazachlor TP2 have been found to exceed those of the parent compound in surface water. nih.gov Monitoring studies in agricultural catchments have regularly detected metazachlor and its transformation products, metazachlor oxalic acid and sulfonic acid, in both base flow and during rainfall events, sometimes at high concentrations. researchgate.net For instance, in one study, the maximum concentration of metazachlor reached up to 10 µg/L after application, while the simulated maximum concentrations for the sulfonic acid and oxalic acid were 100 ng/L and 400 ng/L, respectively. researchgate.net

The persistence of these transformation products is also a significant factor. Studies have shown that metabolites like 479M04 and 479M08 can dissipate in soil with half-lives (DT50) of 56.4 and 71.1 days, respectively, which is considerably longer than the parent metazachlor's DT50 of 6.8 days under field conditions. nih.gov This indicates that the transformation products can persist in the environment long after the parent compound has degraded.

Environmental Occurrence and Spatiotemporal Distribution of Metazachlor Metabolite M6

Detection Frequencies and Concentration Levels in Terrestrial Ecosystems

Metabolite M6 is recognized as a transformation product of metazachlor (B166288) in soil. apvma.gov.au Laboratory studies and regulatory assessments have characterized its mobility as a key factor in its potential to leach from soil into water systems.

Mobility in Soil: Studies have shown that metazachlor metabolites can be highly mobile in the soil column. Specifically, the mobility of metabolite M6 (BH 479-06) has been described as considerably greater than that of the parent compound, metazachlor. bund.de A German risk assessment report noted a soil degradation half-life (DT50) for metabolite BH 479-6 of approximately 190 days under specific laboratory conditions, indicating its persistence in the soil environment. bund.de Another assessment highlighted that while metazachlor itself has medium-high mobility, its metabolites, including M6, exhibit high to very high mobility. apvma.gov.au

Despite the high mobility and persistence, specific field data on the detection frequencies and concentration levels of M6 in soil are not widely published in the reviewed literature. One study on the environmental fate of metazachlor noted that a major dissipation pathway for the parent compound was the formation of non-extractable residues in soil. apvma.gov.au While laboratory soil degradation studies identified other metabolites like 479M04 and 479M08 as major products, M6 was also formed. apvma.gov.au

| Parameter | Value/Description | Soil Type | Reference |

| Degradation Half-Life (DT50) | 189.9 days (normalized to 20°C) | Loamy Sand | bund.de |

| Mobility (Kd) | Geometric mean Kd of 0.68 L/kg | Not specified | bund.de |

| Mobility Classification | High to very high | Not specified | apvma.gov.au |

Presence and Variability in Aquatic Systems

The high mobility of M6 in soil suggests a strong potential for it to leach into aquatic systems. Regulatory bodies across Europe have acknowledged this risk by requiring monitoring for M6 in both groundwater and surface water. sigmaaldrich.comnerc.ac.uk

Groundwater: Metabolites of metazachlor are frequently quantified in groundwater monitoring programs in countries like France and Germany. nerc.ac.ukresearchgate.net A report covering European groundwater noted that metazachlor metabolites are among the most quantified compounds. nerc.ac.uk While specific concentrations for M6 are scarce, a German registration report indicated that modeling predicted that non-relevant metabolites could reach groundwater in concentrations greater than 10 µg/L. researchgate.net An Australian evaluation reported that extensive monitoring in Germany and France consistently showed detections of other metazachlor metabolites, BH 479-04 and BH 479-08, in groundwater wells, with up to 50% positive detections for BH 479-08. bund.de This highlights the general propensity of metazachlor metabolites to contaminate groundwater.

Surface Water: In aquatic system studies, M6 has been identified as a notable transformation product. A study on the dissipation of metazachlor in aquatic systems found that metabolite BH 479-06 (M6) reached a maximum of 8.1% of the applied radioactivity in the water column and 8.9% in the sediment, without reaching a plateau by the end of the study, indicating its persistence and accumulation potential. bund.de While other metabolites like metazachlor OA and metazachlor ESA are more frequently reported with specific concentrations (up to 3.2 µg/L and 4.8 µg/L respectively), the detection of M6 in these studies confirms its presence in surface water bodies. nih.govd-nb.info

| Aquatic System | Finding | Maximum Level | Reference |

| Water Column | Detected as a transformation product | 8.1% of applied radioactivity | bund.de |

| Sediment | Detected as a transformation product | 8.9% of applied radioactivity | bund.de |

| Groundwater | Monitoring required by EU regulations | Concentration data not specified | sigmaaldrich.comnerc.ac.uk |

| Surface Water | Monitoring required by EU regulations | Concentration data not specified | sigmaaldrich.comnerc.ac.uk |

Occurrence in Non-Target Environmental Matrices

The presence of metazachlor and its metabolites is not limited to soil and water. Research has investigated their occurrence in other environmental compartments, including non-target organisms.

While data specifically for metabolite M6 is limited, the parent compound, metazachlor, has been detected in the muscle of European perch at a concentration of 0.13 µg/kg. nih.govd-nb.info This demonstrates the potential for bioaccumulation of metazachlor-related compounds in aquatic wildlife.

In animal metabolism studies on goats, parent metazachlor was not found in tissues, but it was extensively metabolized into numerous other compounds. bund.de Similarly, the European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for other metazachlor metabolites (479M04, 479M08, and 479M16) in honey, though M6 was not part of this specific residue definition. europa.eumst.dk The lack of specific data for M6 in these matrices highlights a gap in the current understanding of its full environmental distribution.

Regional and Global Monitoring Data Analyses

At a regional level, particularly in Europe, the monitoring of metazachlor and its metabolites is driven by regulatory frameworks. The EU's Implementing Regulation (EU) No 540/2011 and its subsequent amendments have consistently included the requirement for member states to have analytical methods for monitoring M6 in soil, groundwater, and surface water. sigmaaldrich.comuniroma1.itnih.govnerc.ac.ukresearchgate.netkpu.ca

A comparative report on pesticide monitoring in several European countries confirmed that metabolites of metazachlor are included in the national groundwater monitoring programs of France. nerc.ac.ukresearchgate.net A 2023 report from the German Federal/State Working Group on Water (LAWA) also confirmed that metazachlor and its metabolites are part of groundwater surveillance, with some metabolites classified as "relevant" and others as "non-relevant". These reports confirm that systematic monitoring is in place, although consolidated, publicly available datasets with specific concentrations for M6 are not readily found in the reviewed literature. The focus often remains on the parent compound or the more frequently detected metabolites like the sulfonic acid (ESA) and oxanilic acid (OA) derivatives. nih.govd-nb.infoeuropa.eu

Ecotoxicological Implications of Metazachlor Metabolite M6 for Non Human Biota

Aquatic Ecotoxicity Assessments

The presence of metazachlor (B166288) and its metabolites in aquatic environments, including surface and groundwater, has been documented, highlighting the potential for exposure to aquatic organisms. nih.govnih.gov

Algal and Cyanobacterial Growth Inhibition Studies

Invertebrate (e.g., Crustacean) Acute and Chronic Effects

Research has indicated that metazachlor and its metabolites can negatively affect aquatic invertebrates. A study on the early life stages of the marbled crayfish (Procambarus virginalis) demonstrated that exposure to environmentally relevant concentrations of metazachlor and its major metabolite, metazachlor OA, resulted in significantly lower growth and delayed development. nih.govresearchgate.net Specifically, exposure to metazachlor OA was associated with reduced activity of several antioxidant enzymes and gill anomalies. nih.govresearchgate.net Although this study focused on metazachlor OA, it highlights the potential for metazachlor metabolites to cause adverse effects in crustaceans. The ecotoxicity of metazachlor and its transformation products has been generally categorized as harmful or toxic to aquatic organisms. researchgate.net

Table 1: Effects of Metazachlor and its Metabolite Metazachlor OA on Marbled Crayfish (Procambarus virginalis)

| Parameter | Effect Observed | Reference |

| Growth | Significantly lower in exposed groups | nih.govresearchgate.net |

| Development | Delayed ontogenetic development | nih.govresearchgate.net |

| Antioxidant Enzymes | Reduced activity (SOD, CAT, GST, GR) with Metazachlor OA exposure | nih.govresearchgate.net |

| Histology | Gill anomalies (wall thinning, disintegration) with Metazachlor OA exposure | nih.govresearchgate.net |

| Behavior | Alterations in distance moved and walking speed with Metazachlor exposure | nih.govresearchgate.net |

Fish (e.g., Freshwater, Marine) Toxicity and Bioaccumulation Potential

The parent compound, metazachlor, is considered moderately toxic to fish. fao.org However, information specifically on the toxicity of Metazachlor metabolite M6 to fish is limited. The bioaccumulation potential of metazachlor and some of its other metabolites, such as 479M08 and 479M04, is considered low based on their log Pow values. The log Pow for the parent compound is 2.5, while for metabolites 479M08 and 479M04, the values are 0.80 and 0.62, respectively, indicating a low likelihood of accumulation in fatty tissues. While direct data for Metazachlor metabolite M6 is not provided, the general assessment suggests that bioaccumulation of metazachlor and its decomposed products in aquatic organisms is negligible. researchgate.net Pesticide residues, in general, can be absorbed by fish and enter the food chain, potentially leading to harmful effects on human health upon consumption. nih.gov

Terrestrial Ecotoxicity Assessments

The impact of herbicides and their metabolites extends to the terrestrial environment, affecting soil organisms that are vital for ecosystem health.

Earthworm and Other Soil Invertebrate Responses

Information regarding the specific effects of Metazachlor metabolite M6 on earthworms and other soil invertebrates is not available in the provided search results. The parent compound, metazachlor, has been reported as not hazardous to earthworms in general ecotoxicological assessments. fao.org One study mentioned the use of earthworm acute toxicity bioassays to evaluate the remediation of contaminated soil, but did not provide specific results for metazachlor or its metabolites. researchgate.net

Non-Target Terrestrial Plant Growth and Development

Limited information is publicly available from direct experimental studies on the specific effects of Metazachlor metabolite M6 on the growth and development of non-target terrestrial plants. Regulatory assessments and scientific reviews provide some data on the environmental behavior of this metabolite, which is crucial for understanding its potential exposure routes and persistence in the terrestrial environment.

The European Food Safety Authority (EFSA) noted in a 2017 peer review that metabolite M6 (also referred to as 479M06) exhibits high to very high mobility in soil. nih.gov This characteristic suggests a potential for movement within the soil profile, which could influence its contact with plant roots. Further data from a German regulatory document (BVL) indicates that metabolite M6 (referred to as BH 479-6) is persistent in soil. bund.de A laboratory study on a loamy sand soil showed a dissipation time 50% (DT50) of 189.9 days under specific conditions. bund.de The persistence and mobility of a substance are key factors in assessing the potential long-term exposure risk to terrestrial organisms, including plants.

While direct toxicity data for metabolite M6 on plants is not specified in the reviewed documents, the parent compound, Metazachlor, is a known herbicide that acts by inhibiting the synthesis of very-long-chain fatty acids, which are essential for cell division and expansion. researchgate.netnih.gov The ecotoxicological risk assessment for the parent compound typically includes testing on a range of non-target terrestrial plants. anses.fr However, such specific data for the M6 metabolite is not detailed in the available public assessments.

Table 1: Soil Fate Characteristics of Metazachlor Metabolite M6 (BH 479-6)

| Parameter | Value | Soil Type | Conditions | Source |

|---|---|---|---|---|

| Mobility in Soil | High to Very High | Not specified | - | nih.gov |

| DT50 | 189.9 days | Loamy sand | 20 °C, 40 % MWHC | bund.de |

This table is interactive. Users can sort columns by clicking on the headers.

Assessment of Ecotoxicological Relevance of Metabolites

The assessment of the ecotoxicological relevance of pesticide metabolites is a structured, tiered process undertaken by regulatory authorities to determine whether a metabolite poses a risk to the environment comparable to or greater than the parent active substance. This process is guided by regulations and scientific guidance documents, such as the SANCO/221/2000 rev.10 in the European Union, which sets out criteria for the assessment of metabolites in groundwater. anses.fr

A metabolite is generally considered 'relevant' if it possesses intrinsic biological activity or toxicological properties of concern and if its predicted environmental concentration is above a certain trigger value (e.g., 0.1 µg/L for groundwater). nih.govanses.fr The toxicological assessment considers whether the metabolite shares the same mode of action or shows similar or higher toxicity than the parent compound. nih.gov

In the context of Metazachlor, several of its metabolites have been subject to such relevance assessments due to their potential to contaminate groundwater. nih.govanses.fr The EFSA peer review of confirmatory data for Metazachlor specifically addressed the groundwater exposure of metabolites, including 479M04, 479M06, 479M08, 479M09, 479M11, and 479M12. nih.gov While the primary focus of this review was on groundwater, the principles of relevance assessment apply across environmental compartments.

Therefore, while Metazachlor metabolite M6 is persistent and highly mobile in soil, regulatory evaluation has concluded it to be of no significant ecotoxicological relevance for terrestrial organisms in the context of the specific product assessment reviewed. nih.govbund.de

Table of Mentioned Compounds

| Compound Name | Abbreviation / Code |

|---|---|

| Metazachlor | - |

| Metazachlor metabolite M6 | 479M06, BH 479-6 |

| Metazachlor oxalic acid | 479M04, BH 479-4, Metazachlor OA |

| Metazachlor sulfonic acid | 479M08, BH 479-8 |

| Metazachlor metabolite M9 | 479M09, BH 479-9 |

| Metazachlor metabolite M11 | 479M11, BH 479-11 |

Advanced Analytical Methodologies for Metazachlor Metabolite M6 Environmental Characterization

Innovative Sample Preparation and Extraction Techniques

The initial and one of the most critical steps in the analysis of Metazachlor (B166288) metabolite M6 from environmental samples (e.g., water, soil) is sample preparation. The goal is to extract the target analyte from the complex matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. Given that metabolites are often more polar than their parent compounds, extraction techniques must be optimized accordingly. researchgate.net

Commonly employed techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, large-volume SPE can be utilized to achieve low detection limits. solutions-project.eu In the context of the QuEChERS methodology, which is often used for solid samples, the choice of cleanup sorbents is crucial. For some metazachlor metabolites, it has been noted that cleanup steps involving Primary Secondary Amine (PSA) should be avoided as they can lead to significant analyte losses, with recoveries dropping below acceptable levels. europa.eu

Modern approaches also focus on "green" extraction techniques that reduce solvent consumption and environmental impact. nsk.hr The selection of extraction solvents, such as acetonitrile, is optimized to ensure maximum recovery of the target metabolites. science.gov

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Considerations for Metazachlor Metabolite M6 |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High selectivity, good concentration factor, automation potential. | Sorbent material must be optimized for the polarity of M6. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast, high throughput, low solvent usage. | Cleanup sorbents like PSA may cause analyte loss and should be used with caution. europa.eu |

State-of-the-Art Chromatographic Separations

Following extraction, chromatographic separation is employed to isolate Metazachlor metabolite M6 from other co-extracted compounds before it enters the mass spectrometer. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques used for the analysis of polar pesticide metabolites. researchgate.net These methods offer superior resolution and faster analysis times compared to older techniques.

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The gradient elution, involving a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile, is adjusted to ensure robust separation of the target analyte.

Table 2: Typical UHPLC Parameters for Metabolite Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase (e.g., 1.9 µm particle size) | Provides separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component; gradient elution increases its concentration to elute less polar compounds. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UHPLC columns to ensure sharp peaks and good resolution. |

| Injection Volume | 1 - 10 µL | A small volume of the concentrated sample extract is injected. |

High-Resolution Mass Spectrometry for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification and accurate quantification of pesticide metabolites. solutions-project.eueurl-pesticides.eu Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, typically below 5 parts-per-million (ppm), which allows for the determination of the elemental composition of an unknown compound. researchgate.net

For Metazachlor metabolite M6, HRMS can confirm its identity by measuring its exact mass-to-charge ratio (m/z). uni.lu Quantification is achieved by measuring the intensity of the signal corresponding to the specific m/z of the target analyte. Furthermore, tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, providing an additional layer of confirmation of the compound's structure. europa.eu This is a key component of both targeted analysis and non-target screening workflows.

Table 3: Mass Spectrometric Properties of Metazachlor Metabolite M6

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₇N₃O | nih.gov |

| Monoisotopic Mass | 243.13716 Da | uni.lu |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Common for this class of compounds |

| Precursor Ion ([M+H]⁺) | m/z 244.14444 | uni.lu |

Development and Validation of Certified Reference Materials for Metazachlor Metabolite M6

The availability of Certified Reference Materials (CRMs) is fundamental for the validation of analytical methods and the accurate quantification of analytes. qmx.com A CRM is a highly pure and well-characterized substance used as a calibration standard. Several chemical suppliers produce CRMs for Metazachlor metabolite M6. clearsynth.comhpc-standards.us

These reference materials are produced and certified under rigorous quality management systems, such as ISO 17034, which specifies the requirements for the competence of reference material producers. qmx.comsigmaaldrich.com The certificate of analysis for a CRM provides crucial information, including the compound's purity, its uncertainty value, and storage conditions, ensuring traceability and reliability of analytical results. sigmaaldrich.com

Table 4: Availability of Certified Reference Materials for Metazachlor Metabolite M6

| Compound Name | CAS Number | Example Suppliers | Certification Standards |

| Metazachlor metabolite M6 | 75972-11-1 | Qmx Laboratories, Sigma-Aldrich (TraceCERT®) | ISO 17034, ISO/IEC 17025 qmx.comsigmaaldrich.com |

Non-Target and Suspect Screening Approaches for Unknown Metabolites

While targeted analysis focuses on known compounds like M6, there is a growing need to identify previously unknown or unexpected metabolites. Non-target screening (NTS) and suspect screening are advanced analytical strategies designed for this purpose. solutions-project.eu These approaches use HRMS to acquire full-scan mass spectral data from a sample, creating a comprehensive snapshot of all ionizable chemicals present. researchgate.net

This data is then processed using specialized software that can search for the exact masses of suspected compounds (suspect screening) or attempt to identify novel compounds by interpreting their mass spectra and fragmentation patterns (non-target screening). researchgate.net This is particularly relevant for metazachlor, as studies have indicated it can be extensively metabolized, potentially forming a large number of transformation products in the environment. These screening methods are essential for a more holistic understanding of the environmental fate of the parent herbicide and for identifying metabolites that may be of future concern. researchgate.netgdch.de

Regulatory Considerations and Environmental Monitoring Strategies for Metazachlor Metabolite M6

Compliance with International and National Environmental Quality Standards

The regulation of pesticide metabolites like M6 is a complex process, often falling under the broader framework governing the parent compound and water quality. In the European Union, the approval of active substances like metazachlor (B166288) is governed by Regulation (EC) No 1107/2009. As part of the approval process and subsequent reviews, specific attention is paid to the environmental fate and potential impact of significant metabolites.

Under Commission Implementing Regulation (EU) No 540/2011, which initially listed metazachlor as an approved substance, there was a specific requirement for the submission of further data, including the development of analytical methods for monitoring metabolite M6 in soil, groundwater, and surface water. europa.eufao.orgeuropa.eueuropa.eu This highlights the regulatory significance of M6 and the need to track its presence in the environment.

While specific Environmental Quality Standards (EQS) are often set for parent active substances under the Water Framework Directive (WFD), their "relevant metabolites" are also a key consideration. core.ac.uk A metabolite is generally considered 'relevant' if there is reason to believe it has comparable biological activity to the parent compound or poses its own toxicological risk. For drinking water, the EU Drinking Water Directive sets a parametric value of 0.1 µg/L for any individual pesticide and its relevant metabolites, and a total value of 0.5 µg/L for all pesticides detected. core.ac.uk The classification of M6's relevance determines which of these standards would apply in specific monitoring contexts.

Regulatory bodies like the European Food Safety Authority (EFSA) play a crucial role in evaluating the data on metabolites and providing opinions that inform these standards and monitoring requirements. europa.eunih.gov National authorities within member states are then responsible for implementing monitoring programs to ensure compliance with these established European-level standards.

Table 1: Regulatory Context for Metazachlor Metabolite M6

| Regulatory Framework/Directive | Key Provision Related to Metabolite M6 | Jurisdiction | Reference |

|---|---|---|---|

| Regulation (EC) No 1107/2009 | Framework for the approval of plant protection products, requiring assessment of metabolites. | European Union | sigmaaldrich.com |

| Commission Implementing Regulation (EU) No 540/2011 | Explicitly required the development of analytical methods for monitoring metabolite M6 in soil, groundwater, and surface water. | European Union | europa.eufao.orgeuropa.eueuropa.eu |

| EU Water Framework Directive (2000/60/EC) | Establishes a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater. Requires meeting Environmental Quality Standards (EQS) for priority substances and specific pollutants, which can include pesticide metabolites. | European Union | yildiz.edu.tr |

| EU Drinking Water Directive (98/83/EC) | Sets a limit of 0.1 µg/L for individual pesticides and their relevant metabolites in drinking water. | European Union | core.ac.uk |

Role of Metazachlor Metabolite M6 in Regulatory Risk Assessment of Metazachlor

The environmental risk assessment of a pesticide is not limited to the parent compound alone; it extends to its significant metabolites. The potential for groundwater contamination by metazachlor metabolites has been a specific point of concern in the regulatory review process. nih.gov The European Commission requested a peer review of the initial risk assessment for metazachlor, focusing on confirmatory data regarding the groundwater exposure of its metabolites and their toxicological relevance. europa.eu

Metabolites are assessed for their mobility and persistence in the environment. Studies have shown that some metazachlor metabolites exhibit high to very high mobility in soil, indicating a potential to leach into groundwater. nih.gov For instance, a peer review by EFSA noted that while metazachlor itself has medium-high mobility, metabolites like 479M04, 479M06, and 479M08 were found to have high to very high mobility. nih.gov

Table 2: Environmental Mobility of Metazachlor and Selected Metabolites

| Compound | Mobility in Soil | Regulatory Significance | Reference |

|---|---|---|---|

| Metazachlor (Parent) | Medium-High | Parent active substance. | nih.gov |

| Metabolite 479M04 | High to Very High | Considered in groundwater risk assessment. | nih.gov |

| Metabolite 479M06 | High to Very High | Considered in groundwater risk assessment. | nih.gov |

| Metabolite 479M08 | High to Very High | Considered in groundwater risk assessment. | nih.gov |

| Metabolites 479M09, 479M11, 479M12 | Very High | Considered in groundwater risk assessment. | nih.gov |

Design and Implementation of Targeted Environmental Monitoring Programs

Effective monitoring of Metazachlor metabolite M6 requires carefully designed and implemented programs. The primary goal of such programs is to generate reliable data on the occurrence and concentration of M6 in various environmental matrices, particularly soil and water, to support risk assessments and verify compliance with regulatory standards. acs.org

Key aspects of designing a targeted monitoring program for M6 include:

Site Selection : Monitoring sites should be chosen based on vulnerability. This includes areas with high metazachlor usage, specific soil types and hydrogeological conditions that favor leaching, and proximity to sensitive environments like drinking water abstraction points. canada.ca

Sampling Strategy : The timing and frequency of sampling are critical. For agricultural runoff, sampling should be intensified following application periods. For groundwater, a long-term, regular sampling schedule is necessary to detect potential contamination, which may occur with a significant time lag. acs.orgcanada.ca

Analytical Methods : The program relies on the availability of sensitive and specific analytical methods capable of detecting and quantifying M6 at low concentrations (sub-µg/L levels), as required by regulations. europa.eufao.org Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for this purpose. sigmaaldrich.com

Inclusion of Transformation Products : Monitoring programs should not focus solely on the parent pesticide. As mandated for metazachlor, it is crucial to include relevant transformation products like M6 in the list of analytes to get a complete picture of the environmental burden. acs.orgcanada.ca

The implementation of these programs provides essential data for regulators to refine risk assessments beyond theoretical modeling and to make informed decisions about the continued use of metazachlor. canada.ca

Table 3: Key Considerations for a Targeted M6 Monitoring Program

| Program Component | Design and Implementation Consideration | Reference |

|---|---|---|

| Objective | To assess M6 concentrations in vulnerable environmental compartments (groundwater, surface water, soil) and ensure compliance with regulatory limits. | acs.org |

| Site Selection | Focus on areas with high metazachlor use, vulnerable soil/geology, and proximity to drinking water sources. Utilize geospatial data for identification. | canada.ca |

| Sampling | Temporal and spatial coverage must be sufficient to capture both acute and chronic exposure scenarios. Composite sampling may be used for surface water. | acs.orgcanada.ca |

| Analytical Methods | Must be validated, sensitive, and selective for M6, with limits of quantification (LOQ) below regulatory thresholds (e.g., 0.1 µg/L). | europa.eueuropa.eu |

| Data Use | Data should be used to refine risk assessments, verify exposure models, and inform risk management and regulatory decisions. | canada.ca |

Data Harmonization and Inter-laboratory Comparison Studies

To ensure that monitoring data is reliable, comparable, and can be used across different regions and for overarching regulatory assessments, data harmonization and quality assurance are paramount. nih.goveuropa.eu This involves standardizing aspects of data collection, analysis, and reporting.

Inter-laboratory comparison (ILC) studies , also known as proficiency tests, are a critical component of quality control for laboratories conducting pesticide residue analysis. nih.govoup.com In these studies, multiple laboratories analyze the same standardized sample. The results are then statistically compared to assess the performance and accuracy of each lab. nih.govoup.com This process helps to:

Verify the accuracy and reliability of the analytical methods used. fao.org

Identify and correct potential systematic errors within a laboratory. oup.com

Ensure that data generated by different laboratories are comparable. nih.gov

Data harmonization extends beyond the laboratory to the level of regulatory frameworks. Initiatives like the North American Free Trade Agreement (NAFTA) Technical Working Group on Pesticides have worked to harmonize pesticide data requirements between countries like Canada and the United States to streamline the registration process and allow for work-sharing and joint reviews. canada.ca In Europe, the Information Platform for Chemical Monitoring (IPCHEM) serves as a central point to access harmonized chemical monitoring data from various sources, supporting EU-wide exposure assessments and policy-making. europa.eu For a metabolite like M6, having harmonized data allows for a more robust and comprehensive understanding of its environmental presence on a larger scale.

Table 4: Elements of Data Quality and Harmonization for M6 Monitoring

| Element | Description | Purpose | Reference |

|---|---|---|---|

| Certified Reference Materials (CRMs) | Highly pure, characterized standards of Metazachlor metabolite M6 used for instrument calibration and method validation. | Ensures accuracy and traceability of measurements. | |

| Method Validation | The process of demonstrating that an analytical procedure is suitable for its intended purpose (e.g., quantifying M6 in water). | Confirms method performance characteristics like accuracy, precision, and sensitivity. | fao.org |

| Inter-laboratory Comparisons (Proficiency Testing) | Studies where multiple labs analyze identical samples to assess and compare their analytical performance. | Provides external verification of a laboratory's competence and ensures between-laboratory data comparability. | nih.govoup.com |

| Harmonized Data Platforms (e.g., IPCHEM) | Centralized databases that collect and standardize monitoring data from various sources and countries. | Facilitates large-scale risk assessments, trend analysis, and evaluation of policy effectiveness. | nih.goveuropa.eu |

Future Research Trajectories and Emerging Perspectives on Metazachlor Metabolite M6

Mechanistic Understanding of Metabolite Formation and Fate at the Molecular Level

A critical area of future research is the elucidation of the precise molecular mechanisms that govern the formation and subsequent environmental fate of metazachlor (B166288) metabolite M6. While it is known that M6, or N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide, is a transformation product of metazachlor, a detailed understanding of the enzymatic processes involved is still developing. nih.gov

Future studies will likely focus on identifying the specific enzymes and microbial pathways responsible for the degradation of metazachlor to M6. This involves investigating the role of various microbial enzymes, such as monooxygenases and hydrolases, in the transformation process. Understanding the genetic basis of these metabolic capabilities in soil and water microorganisms will be key. For example, research into the degradation pathways of other chloroacetamide herbicides has highlighted the importance of the mixed-function oxidase (MFO)/P-450 system in producing more water-soluble metabolites. publications.gc.ca Similar detailed investigations are needed for metazachlor to fully map the transformation to M6 and other metabolites.

Furthermore, research will need to explore the subsequent fate of M6 at a molecular level. This includes identifying the pathways and enzymes involved in its further degradation or transformation into other, potentially more or less toxic, compounds. Characterizing the complete degradation pathway is essential for a comprehensive risk assessment.

Predictive Modeling and Environmental Forensics for Metabolite Behavior

Predictive modeling and environmental forensics are emerging as powerful tools for understanding and managing the environmental behavior of pesticide metabolites like M6. anteagroup.comemsl.com

Predictive Modeling: Future research will increasingly utilize sophisticated computational models to predict the formation, transport, and persistence of metazachlor metabolite M6 in various environmental compartments. These models can integrate data on soil properties, climate conditions, and agricultural practices to forecast potential hotspots of M6 accumulation. By simulating different scenarios, these models can help in designing more effective management strategies to minimize environmental contamination. For instance, models can be developed to predict the likelihood of M6 leaching into groundwater or running off into surface water based on regional vulnerabilities. europa.eu

Environmental Forensics: Environmental forensics applies scientific techniques to determine the source and timing of environmental contamination. anteagroup.comemsl.comsocotec.co.uk In the context of metazachlor metabolite M6, forensic methods can be used to distinguish between recent and historical contamination events and to trace the source of the pollution. This can involve the analysis of metabolite ratios and degradation patterns in environmental samples. Advanced analytical techniques, such as isotope ratio mass spectrometry, could potentially be employed to "fingerprint" sources of metazachlor contamination, providing crucial information for liability and remediation efforts.

Remediation and Mitigation Strategies for Environmental Contamination

Developing effective remediation and mitigation strategies for contamination by metazachlor and its metabolite M6 is a key area for future research. researchgate.net Current approaches often focus on the parent compound, but the persistence and potential toxicity of metabolites necessitate targeted strategies.

Bioremediation: A promising avenue is the use of microorganisms to break down metazachlor and M6 in soil and water. researchgate.net This can involve bioaugmentation, where specific microbial strains with known degradative capabilities are introduced into a contaminated site, or biostimulation, which involves enhancing the activity of indigenous microbial populations. europa.eu Research is needed to isolate and characterize microbial consortia that can efficiently mineralize M6. For example, some bacteria have been shown to be involved in the degradation of other herbicides, and similar organisms could be effective for metazachlor. europa.eu

Advanced Oxidation Processes: Technologies like ozonation and the use of advanced oxidation systems, such as the Nyex Rosalox™ system which combines adsorption with electrochemical oxidation, are being explored for the removal of metazachlor from water. arviatechnology.com Future research should evaluate the efficacy of these technologies for the specific removal of metabolite M6 and assess the formation of any potentially harmful byproducts.

Mitigation Measures: Beyond remediation, research into mitigation strategies to prevent contamination in the first place is crucial. This includes optimizing agricultural practices to reduce herbicide runoff and leaching, such as the use of buffer zones and implementing no-spray areas. publications.gc.ca Further investigation into the sorption-desorption behavior of M6 in different soil types can inform best management practices to minimize its mobility in the environment. researchgate.net

Assessment of Cumulative and Mixture Effects with Other Environmental Contaminants

In the real world, organisms are rarely exposed to a single chemical. Therefore, a significant future research direction is the assessment of the cumulative and mixture effects of metazachlor metabolite M6 with other environmental contaminants. ifremer.frbeyondpesticides.org

The toxicity of chemical mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). beyondpesticides.orgresearchgate.net Studies have shown that even when individual pesticide concentrations are below their regulatory limits, the combined effect of a mixture can pose a significant risk to aquatic ecosystems. ifremer.fr

Future ecotoxicological studies should focus on realistic mixture scenarios, investigating the combined effects of M6 with other commonly co-occurring pesticides, their metabolites, and other pollutants like heavy metals or pharmaceuticals. This will require the development of complex experimental designs and advanced statistical models to analyze the interactions between different chemicals. Understanding these mixture effects is essential for a more accurate environmental risk assessment.

Integration of Omics Technologies in Ecotoxicological and Degradation Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of metazachlor metabolite M6. numberanalytics.commdpi.com These high-throughput approaches allow for a comprehensive, system-level understanding of the interactions between M6 and biological systems.

Ecotoxicology: In ecotoxicology, omics can reveal the molecular mechanisms of toxicity by identifying changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) in organisms exposed to M6. numberanalytics.comeuromarinenetwork.eu This can lead to the discovery of novel biomarkers of exposure and effect, providing more sensitive and specific tools for environmental monitoring. For example, proteomic and metabolomic analyses have been used to understand the metabolic changes in organisms exposed to various stressors. researchgate.netpeerj.comfrontiersin.orgnih.govmdpi.com

Degradation Studies: Omics technologies can also be applied to study the microbial degradation of M6. researchgate.net Metagenomics can be used to identify the full range of microorganisms present in a contaminated environment and their potential degradative genes. Transcriptomics and proteomics can then be used to determine which of these genes and enzymes are actively involved in the breakdown of M6 under specific conditions. This integrated approach can provide a much deeper understanding of the bioremediation process and help in the development of more effective strategies. researchgate.net

Q & A

Basic: What experimental designs are recommended for assessing acute toxicity of Metazachlor metabolite M6 in aquatic organisms?

To evaluate acute toxicity, standardized protocols such as OECD Test No. 203 (fish) or 211 (Daphnia magna) should be adapted. For early life stages (e.g., crayfish larvae), use static or semi-static systems with controlled exposure concentrations (e.g., 0.1–100 µg/L) and monitor mortality, growth inhibition, and behavioral changes over 48–96 hours . Include solvent controls to account for carrier effects, and validate metabolite stability in test media using HPLC-MS. Replicate experiments (n ≥ 3) and apply probit analysis to calculate LC50/EC50 values.

Basic: Which analytical techniques are most reliable for detecting Metazachlor metabolite M6 in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for quantifying M6 in water or soil. For surface water, pair with passive sampling (e.g., Polar Organic Chemical Integrative Samplers) to capture temporal trends . Use isotopically labeled internal standards (e.g., ¹³C-M6) to correct matrix effects. For soil, employ accelerated solvent extraction (ASE) with acetonitrile:water (80:20) and clean-up via solid-phase extraction (SPE) .

Advanced: How can researchers reconcile discrepancies between laboratory toxicity data and field observations of M6 impacts?

Laboratory studies often use higher concentrations than environmental levels (e.g., µg/L vs. ng/L), necessitating probabilistic risk models to extrapolate effects. Incorporate field data on co-occurring stressors (e.g., temperature, pH, other pesticides) into lab designs using factorial experiments . Apply species sensitivity distributions (SSDs) to assess ecological risks at realistic exposure levels. For unresolved contradictions, conduct microcosm/mesocosm studies simulating field conditions .

Advanced: What methodologies address the influence of formulation adjuvants on M6's environmental fate and metabolite formation?

Compare commercial formulations (e.g., Butisan 400 EC) with pure M6 in soil column experiments. Monitor leaching using lysimeters and analyze metabolites via LC-HRMS. Adjuvants like surfactants (e.g., Atpolan Bio 80 EC) can reduce M6 mobility by 30–50%; quantify this effect using soil adsorption coefficients (KOC) and degradation half-lives (DT50) under varying organic matter content . For mechanistic insights, use radiolabeled M6 (¹⁴C) to track metabolite pathways in soil microcosms.

Advanced: How can non-targeted screening strategies improve identification of novel M6 transformation products?

Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture unknown metabolites. Use tools like MetFamily or MyCompoundID for spectral annotation . Prioritize features with isotopic patterns (e.g., chlorine signatures) and fragment ions matching M6’s core structure. Validate candidates via in vitro assays (e.g., liver microsomes) and reference standards. For complex matrices, integrate molecular networking to cluster related metabolites .

Advanced: What experimental frameworks are suitable for studying M6’s interactions with other agrochemicals in multi-stressor environments?

Design full-factorial experiments combining M6 with common co-pollutants (e.g., glyphosate, terbuthylazine). Use standardized bioassays (e.g., algal growth inhibition, Daphnia mobility) and measure additive/synergistic effects via concentration addition or independent action models. For field relevance, incorporate environmental gradients (e.g., pH, dissolved organic carbon) and apply generalized linear mixed models (GLMMs) to parse interaction effects .

Basic: What are the best practices for monitoring M6 in water systems with historical contamination?

Deploy passive samplers (e.g., POCIS) upstream and downstream of agricultural zones. Analyze samples quarterly to capture seasonal trends (e.g., post-application spikes). For legacy contamination, focus on metabolite persistence (e.g., M6 ESA) using LC-MS/MS with detection limits ≤10 ng/L . Correlate data with land-use maps and crop rotation histories to identify contamination sources.

Advanced: How can researchers elucidate M6’s metabolic pathways in non-target organisms?

Use in vivo assays with model species (e.g., zebrafish) exposed to ¹⁴C-labeled M6. Extract metabolites from liver/bile via ultracentrifugation and characterize using HRMS and NMR. For enzymatic pathways, conduct in vitro assays with cytochrome P450 isoforms or glutathione-S-transferases (GSTs). Compare metabolite profiles across taxa to identify conserved detoxification mechanisms .

Advanced: What statistical approaches are recommended for integrating M6 toxicity data into probabilistic ecological risk assessments?

Apply Bayesian networks to incorporate uncertainty from lab-to-field extrapolation. Use Monte Carlo simulations to model exposure distributions (e.g., M6 concentrations in runoff) and species sensitivity. For regulatory alignment, benchmark against EFSA’s tiered risk assessment framework, which uses deterministic thresholds (e.g., acceptable daily intake) but may require refinement for metabolite-specific effects .

Advanced: How can electrochemical sensors be optimized for M6 detection in complex environmental samples?

Modify electrodes with nanomaterials (e.g., graphene oxide-silver composites) to enhance sensitivity for chlorine-containing metabolites. Calibrate sensors using differential pulse voltammetry (DPV) in buffered solutions (pH 7–9). Address matrix interference by integrating molecularly imprinted polymers (MIPs) selective for M6’s aniline moiety . Validate against LC-MS/MS data from spiked surface water samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.